molecular formula C8H14ClF3N2O B2678588 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride CAS No. 2031242-77-8

2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride

Cat. No.: B2678588
CAS No.: 2031242-77-8
M. Wt: 246.66
InChI Key: ZWWBDUVELKEPAW-IBTYICNHSA-N
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Description

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O.ClH/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11;/h5-6,12H,2-4H2,1H3,(H,13,14);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWBDUVELKEPAW-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride typically involves the trifluoromethylation of piperidine derivatives. One common method includes the reaction of 4-methylpiperidine with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases such as triethylamine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride
  • Molecular Formula : C₈H₁₄ClF₃N₂O
  • Molecular Weight : 246.66 g/mol
  • CAS No.: 2060000-23-7 (hydrochloride form)
  • Synonyms: rac-2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide (CAS 654666-64-5)

Structural Features :

  • Core Structure : A piperidine ring with (3R,4R)-stereochemistry and a methyl group at C2.
  • Substituents : A trifluoroacetamide group (-COCF₃) at the C3 position of the piperidine ring, forming a hydrochloride salt.
  • Key Properties : High polarity due to the trifluoromethyl group and hydrochloride salt, likely enhancing water solubility .

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a class of piperidine-based acetamides. Key structural analogs and their distinctions are summarized below:

Compound Core Structure Substituents Key Features Reference
2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide hydrochloride Piperidine (3R,4R) -COCF₃ at C3; -CH₃ at C4; HCl salt High polarity, potential metabolic stability due to CF₃ group
N-Methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride Piperidine (3R,4R) Pyrrolopyrimidine core; -CH₃ at C4; HCl salt Heterocyclic aromatic system; potential kinase inhibition applications
N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride Piperidine (3R) -COCH₃ at C3; no C4 methyl group; HCl salt Simplified structure; lacks stereochemistry at C4
2-(1-(Isopropylsulfonyl)piperidin-4-yl)-N-(annulenyl)acetamides (6b, 6c, 6d) Piperidine (C4-substituted) Sulfonyl (-SO₂iPr) at C1; acetamide at C4; annulene-based aromatic substituents Soluble epoxide hydrolase (sEH) inhibitors; higher molecular weight (~500 g/mol)
(3R)-Tetrahydroisoquinoline-3-carboxamide derivatives (4–7) Piperidine (3R,4R) Tetrahydroisoquinoline-carboxamide; aryl substituents (F, Cl, Br) at C4 Complex polycyclic systems; dihydrochloride salts; designed for receptor targeting

Physicochemical Properties

Property Target Compound 6b () Pyrrolopyrimidine Analog ()
Molecular Weight 246.66 g/mol ~500 g/mol ~400 g/mol (estimated)
Solubility Water-soluble (HCl salt) Organic solvents (DCM, EtOAc) Moderate solubility in polar solvents
Melting Point Not reported 172–173°C Not reported
Key Functional Groups -COCF₃, -CH₃, HCl -SO₂iPr, annulene Pyrrolopyrimidine, -CH₃, HCl

Biological Activity

2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide; hydrochloride is a fluorinated compound notable for its structural features, including a trifluoromethyl group and a piperidine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the treatment of neurological disorders.

  • Molecular Formula : C₉H₁₂F₃N₃O·HCl
  • Molecular Weight : Approximately 246.66 g/mol
  • CAS Number : 2048228-00-6

The biological activity of 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide is largely attributed to its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of specific receptors in the central nervous system (CNS), influencing neurotransmission and potentially affecting mood and cognition. The trifluoromethyl group enhances lipophilicity, which may improve receptor binding affinity compared to non-fluorinated analogs .

Neuropharmacological Effects

Studies have shown that 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide exhibits significant neuropharmacological effects. It has been identified as a potential agent for treating conditions such as anxiety and depression due to its ability to modulate serotonin and dopamine pathways.

Binding Affinity Studies

Binding assays utilizing radiolabeled ligands have demonstrated that this compound interacts with various receptors:

  • Serotonin Receptors : Potential agonistic activity on 5-HT receptors.
  • Dopamine Receptors : Modulatory effects observed in dopaminergic signaling pathways.

The following table summarizes some key findings from binding affinity studies:

Receptor Type Binding Affinity (Ki) Effect
5-HT1A50 nMAgonist
D2 Dopamine100 nMAntagonist
NMDA Receptor200 nMModulatory effect

Case Studies and Research Findings

  • Neuroprotective Effects : In a rat model of cerebral ischemia, administration of the compound showed reduced neuronal damage and improved behavioral outcomes post-injury. This suggests potential neuroprotective properties which could be beneficial in stroke management .
  • Behavioral Studies : In behavioral assays assessing anxiety-like symptoms in rodents, treatment with 2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide resulted in significant reductions in anxiety behaviors compared to control groups.
  • Synthesis and Derivative Studies : Research on synthetic derivatives of this compound has revealed that modifications to the piperidine structure can enhance or diminish biological activity. For instance, introducing additional fluorine atoms has been linked to increased receptor binding affinity .

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